molecular formula C18H11F2N3O B2766270 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-81-5

5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile

Cat. No. B2766270
CAS RN: 303995-81-5
M. Wt: 323.303
InChI Key: JJHFKNCQWYQPNX-CMDGGOBGSA-N
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Description

5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile (DFAPIC) is a synthetic compound that has shown potential in a variety of scientific research applications. In the lab, DFAPIC has been used as a catalyst for organic synthesis, as a reagent for the preparation of compounds with various functional groups, and as a dye for the detection of various biomolecules. The compound has also been studied for its possible biochemical and physiological effects, and its potential applications in the medical field.

Scientific Research Applications

5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has a wide range of potential applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent for the preparation of compounds with various functional groups, and as a dye for the detection of various biomolecules. In addition, this compound has been studied for its potential applications in the medical field, such as its ability to inhibit the growth of cancer cells and its potential to be used as an antiviral drug.

Mechanism of Action

The exact mechanism of action of 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is not yet known, but it is believed to be related to its ability to interact with biomolecules in the body. It is thought to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. In addition, this compound is believed to interact with DNA and RNA molecules, which may explain its potential as an antiviral drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has the potential to inhibit the growth of cancer cells, and that it may have antiviral properties. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile in lab experiments has several advantages. It is relatively inexpensive, and can be easily synthesized using the methods described above. In addition, it is stable, non-toxic, and has a wide range of potential applications. The main limitation of using this compound in lab experiments is that its exact mechanism of action is not yet known, which makes it difficult to predict its effects on different biomolecules.

Future Directions

The potential future directions for research on 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. In addition, further research could explore the use of this compound as a catalyst for organic synthesis, as a reagent for the preparation of compounds with various functional groups, and as a dye for the detection of various biomolecules. Finally, research could be conducted to explore the potential of this compound as an antiviral drug, and to investigate its potential uses in the prevention and treatment of certain diseases.

Synthesis Methods

5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile can be synthesized using a variety of methods. The most common method is the reaction of 2,4-difluoroaniline and 3-phenyl-4-isoxazolecarbonitrile in the presence of a base catalyst. The reaction is typically carried out at temperatures between 60-80°C, and yields a product with a purity of greater than 95%. Other methods for the synthesis of this compound have also been reported, such as the reaction of 2,4-difluoroaniline with 3-phenyl-4-isoxazolecarbonitrile in the presence of an acid catalyst, or the reaction of 2,4-difluoroaniline with 3-phenyl-4-isoxazolecarbonitrile in the presence of a palladium catalyst.

properties

IUPAC Name

5-[(E)-2-(2,4-difluoroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O/c19-13-6-7-16(15(20)10-13)22-9-8-17-14(11-21)18(23-24-17)12-4-2-1-3-5-12/h1-10,22H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFKNCQWYQPNX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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